molecular formula C22H25NO5S B281248 ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281248
M. Wt: 415.5 g/mol
InChI Key: JYXFTAMWZQRAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzofuran core with a sulfonylamino group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Sulfonylamino Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound differs in the length of the alkyl chain attached to the benzofuran core.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-5-7-19-21(22(24)27-6-2)17-13-16(10-11-18(17)28-19)23-29(25,26)20-12-14(3)8-9-15(20)4/h8-13,23H,5-7H2,1-4H3

InChI Key

JYXFTAMWZQRAMQ-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.